

# Technical Support Center: Managing Hematologic Toxicity with $^{177}\text{Lu}$ -EB-PSMA-617

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## Compound of Interest

Compound Name: EB-PSMA-617

Cat. No.: B12365873

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with  $^{177}\text{Lu}$ -**EB-PSMA-617**. The information is designed to address specific issues related to hematologic toxicity that may be encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of hematologic toxicity with  $^{177}\text{Lu}$ -**EB-PSMA-617**?

A1: Hematologic toxicity is a common adverse event associated with  $^{177}\text{Lu}$ -**EB-PSMA-617**, with the incidence and severity being dose-dependent. Studies have shown that as the administered dose of  $^{177}\text{Lu}$ -**EB-PSMA-617** increases, so does the frequency and grade of hematologic toxicities such as anemia, leukopenia, and thrombocytopenia.<sup>[1][2]</sup> For instance, in a dose-escalation study, grade 3-4 thrombocytopenia was observed in 37.5% of patients in the highest dose group (3.52 GBq), while being less frequent at lower doses.<sup>[1][2]</sup>

Q2: What are the primary risk factors for developing hematologic toxicity?

A2: Several factors can increase the risk of developing clinically significant myelosuppression. These include pre-existing grade 2 cytopenia, a high burden of bone tumor, and a history of

taxane-based chemotherapy.[3][4][5] Patients with extensive PSMA-avid bone involvement are also more likely to experience hematologic toxicity.[6]

Q3: How does the hematologic toxicity of  $^{177}\text{Lu}$ -**EB-PSMA-617** compare to that of  $^{177}\text{Lu}$ -PSMA-617?

A3: Due to its albumin-binding properties,  $^{177}\text{Lu}$ -**EB-PSMA-617** has a longer circulation time, which can lead to a higher effective dose in the red bone marrow compared to  $^{177}\text{Lu}$ -PSMA-617.[1][2] This may result in a greater potential for hematologic toxicity, particularly at higher administered activities.

Q4: Is the hematologic toxicity induced by  $^{177}\text{Lu}$ -**EB-PSMA-617** typically reversible?

A4: Yes, for the non-modified  $^{177}\text{Lu}$ -PSMA-617, hematologic adverse events are frequently reversible.[3][4][5] In many cases, blood counts recover to grade 2 or less within a median follow-up of 8 months.[3][5] Preclinical studies with high activities of  $^{177}\text{Lu}$ -PSMA-617 in mice also showed that hematotoxicity was transient, with recovery of white blood cells, red blood cells, and platelets within a month.[7][8] Similar trends in reversibility are expected with  $^{177}\text{Lu}$ -**EB-PSMA-617**, although close monitoring is crucial, especially at higher doses.

Q5: When does the nadir for blood counts typically occur after administration of  $^{177}\text{Lu}$ -PSMA therapies?

A5: The nadir for blood counts, the point at which they are at their lowest, typically occurs 3 to 4 weeks after the administration of  $^{177}\text{Lu}$ -PSMA radioligand therapy.

## Data Presentation: Hematologic Toxicity of $^{177}\text{Lu}$ -**EB-PSMA-617**

Table 1: Grade  $\geq 3$  Hematologic Adverse Events in a Dose-Escalation Study of  $^{177}\text{Lu}$ -**EB-PSMA-617**[1][2]

Administered Activity (GBq)	Anemia (Grade ≥3)	Leukopenia (Grade ≥3)	Thrombocytopenia (Grade ≥3)
1.18 ± 0.09 (Group A, n=10)	40.0%	0%	0%
2.12 ± 0.19 (Group B, n=10)	20.0%	10.0%	10.0%
3.52 ± 0.58 (Group C, n=8)	37.5%	12.5%	37.5%

Table 2: Grade ≥3 Hematologic Adverse Events with <sup>177</sup>Lu-PSMA-617 (for comparison)[3][5]

Adverse Event	Incidence (Grade ≥3)
Anemia	7.1%
Leukopenia	3.6%
Thrombocytopenia	4.3%

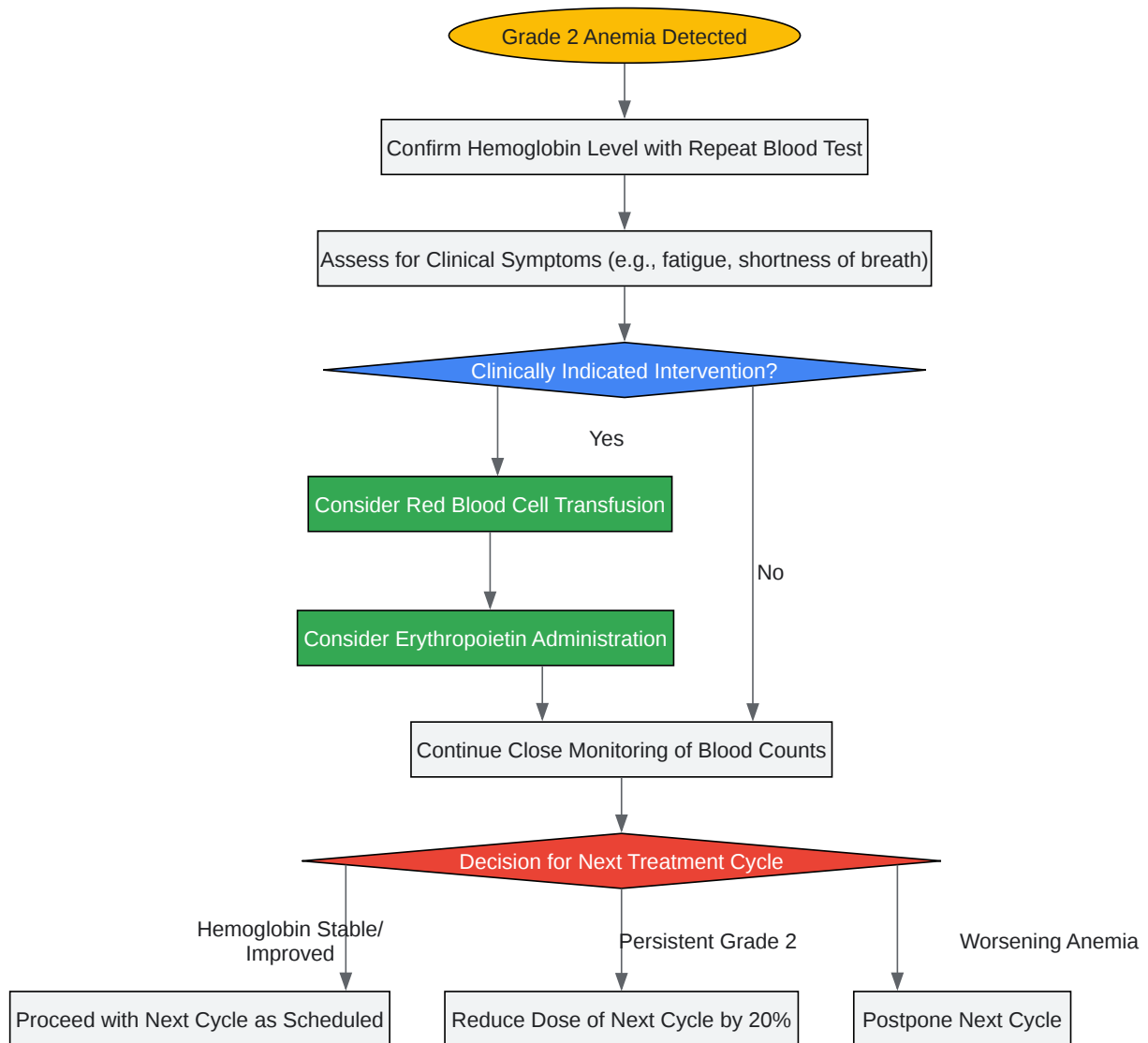
## Troubleshooting Guides

### Issue 1: A patient/subject develops Grade 2 anemia during the treatment course.

Root Cause Analysis:

- Pre-existing Condition: The patient may have had borderline low hemoglobin at baseline.
- Cumulative Toxicity: Repeated cycles of <sup>177</sup>Lu-EB-PSMA-617 can lead to a gradual decline in red blood cell production.
- High Tumor Burden: Extensive bone marrow involvement by the tumor can impair hematopoiesis.

Solution Workflow:



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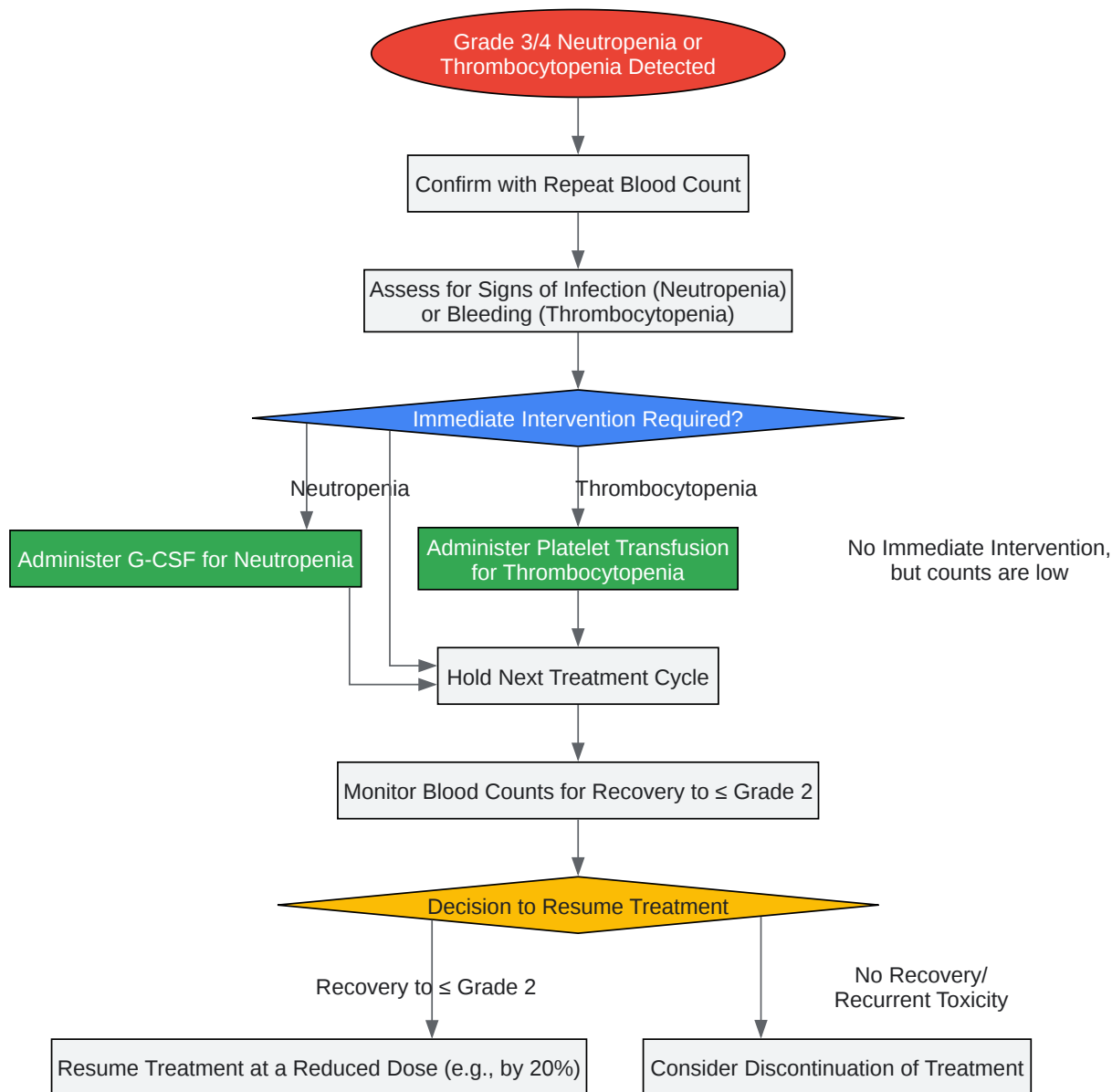
Caption: Troubleshooting workflow for Grade 2 anemia.

## Issue 2: A patient/subject presents with Grade 3 or 4 neutropenia or thrombocytopenia.

### Root Cause Analysis:

- **High Administered Activity:** Higher doses of  $^{177}\text{Lu-EB-PSMA-617}$  are associated with increased rates of severe myelosuppression.
- **Poor Bone Marrow Reserve:** Previous treatments such as chemotherapy may have compromised the patient's bone marrow function.
- **Individual Sensitivity:** Some individuals may be more susceptible to the myelosuppressive effects of radioligand therapy.

### Solution Workflow:



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Caption: Troubleshooting workflow for severe neutropenia or thrombocytopenia.

## Experimental Protocols

### Protocol 1: Monitoring for Hematologic Toxicity

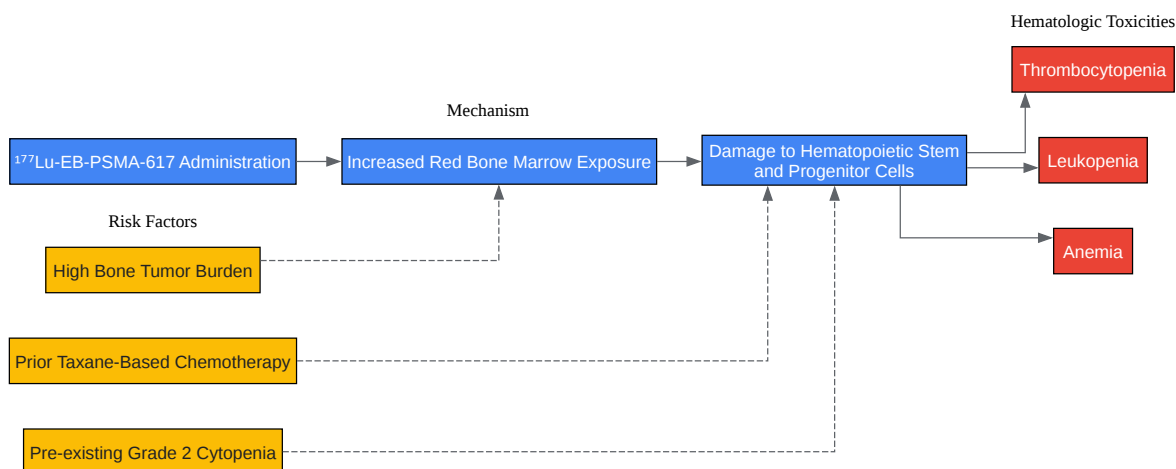
- Baseline Assessment:
  - Perform a complete blood count (CBC) with differential within 14 days prior to the first administration of <sup>177</sup>Lu-EB-PSMA-617.
  - Document baseline hemoglobin, absolute neutrophil count (ANC), and platelet count.
  - Assess risk factors such as prior chemotherapy and extent of bone metastases.
- Pre-treatment Monitoring (for subsequent cycles):
  - Obtain a CBC with differential on the day of, but prior to, each subsequent administration of <sup>177</sup>Lu-EB-PSMA-617.
  - Ensure hematologic parameters meet the criteria for safe administration as per the study protocol (e.g., ANC > 1.0 x 10<sup>9</sup>/L, Platelets > 75 x 10<sup>9</sup>/L).
- Post-treatment Monitoring:
  - Perform a CBC with differential every 2 weeks for the first 8 weeks after each treatment cycle.<sup>[8]</sup>
  - Increase the frequency of monitoring if a significant decline in any hematologic parameter is observed.
- Toxicity Grading:
  - Grade all hematologic adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.

### Protocol 2: Management of Hematologic Toxicity

- Dose Modification:

- If a Grade 2 hematologic toxicity is observed on the day of planned treatment, consider either postponing the treatment for 1-2 weeks or reducing the administered activity by 20%.
- If a Grade 3 or 4 hematologic toxicity occurs at any time, the next treatment cycle should be held until the toxicity resolves to  $\leq$  Grade 2.
- Upon resolution, subsequent cycles should be administered at a reduced dose (e.g., a 20% reduction).
- Supportive Care:
  - Anemia: For symptomatic anemia, consider red blood cell transfusions. The use of erythropoiesis-stimulating agents (ESAs) may also be considered based on clinical judgment and institutional guidelines.
  - Neutropenia: For Grade 3 or 4 neutropenia, especially if associated with fever, the use of granulocyte-colony stimulating factors (G-CSF) is permitted. There should be at least a 2-week interval between the administration of G-CSF and the next dose of  $^{177}\text{Lu-EB-PSMA-617}$ .
  - Thrombocytopenia: For severe thrombocytopenia or in cases of active bleeding, platelet transfusions should be administered.

## Signaling Pathways and Logical Relationships



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Caption: Relationship between risk factors, mechanism, and hematologic outcomes.

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